

# Comprehensive Analytical Characterization of 3-Chloro-1-phenylpropan-1-ol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Chloro-1-phenylpropan-1-ol

Cat. No.: B142418

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## Abstract

**3-Chloro-1-phenylpropan-1-ol** is a key chiral intermediate in the synthesis of various pharmaceuticals, including antidepressants like fluoxetine and atomoxetine.<sup>[1][2][3][4]</sup> Its chemical structure, purity, and stereochemistry are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods required for the complete characterization of **3-Chloro-1-phenylpropan-1-ol**, ensuring its suitability for research and drug development. We will detail protocols for structural elucidation using spectroscopic techniques, purity assessment via chromatography, and enantiomeric separation.

## Introduction: The Critical Role of a Well-Characterized Intermediate

**3-Chloro-1-phenylpropan-1-ol** ( $C_9H_{11}ClO$ ) is a versatile building block in organic synthesis.<sup>[3][5]</sup> Its structure contains a benzylic alcohol and a chloroalkyl chain, making it susceptible to various chemical transformations. More importantly, it possesses a chiral center at the carbinol carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-**3-Chloro-1-phenylpropan-1-ol**. The biological activity of pharmaceuticals derived from this intermediate is often enantiomer-specific. Therefore, rigorous analytical control is not just a regulatory requirement but a scientific necessity to ensure product quality, consistency, and safety.

This guide explains the causality behind the selection of analytical methods, providing not just protocols, but the scientific reasoning required to interpret data and validate results effectively.

## Molecular Structure and Physicochemical Properties

A foundational step in characterization is the confirmation of basic physical and chemical properties. These constants serve as an initial identity check and are crucial for method development.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClO	[6][7]
Molecular Weight	170.63 g/mol	[6]
CAS Number	18776-12-0 (racemic)	[6][7]
100306-33-0 ((R)-enantiomer)	[8]	
100306-34-1 ((S)-enantiomer)	[9]	
Appearance	White to off-white crystalline powder/solid	[2][3]
Melting Point	57-61 °C	[3]
Boiling Point	116°C @ 4 mmHg	[7]
IUPAC Name	3-chloro-1-phenylpropan-1-ol	[6]

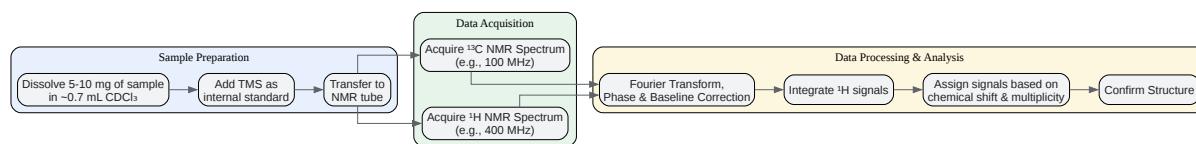
## Spectroscopic Methods for Structural Elucidation

Spectroscopy provides unambiguous confirmation of the molecular structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for full characterization.

Causality: The chemical shift of a nucleus is determined by its local electronic environment. Electronegative atoms (like O and Cl) and aromatic rings deshield nearby nuclei, causing them to resonate at higher frequencies (downfield). The splitting pattern (multiplicity) in  $^1\text{H}$  NMR arises from spin-spin coupling between adjacent, non-equivalent protons, providing information about the connectivity of atoms.



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Caption: Workflow for NMR-based structural characterization.

Expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ )[2][7]

Atom Position	<sup>1</sup> H Chemical Shift (δ, ppm)	<sup>1</sup> H Multiplicity	<sup>13</sup> C Chemical Shift (δ, ppm)	Rationale
Phenyl (C <sub>6</sub> H <sub>5</sub> )	~7.40 - 7.25	Multiplet (m)	~128.7, 127.9, 125.8	Typical aromatic region. Multiple overlapping signals.
Phenyl-C1'	N/A	N/A	~143.7	Quaternary carbon attached to the chiral center, deshielded by the ring.
C1-H (CH-OH)	~4.95	Multiplet (m)	~71.3	Deshielded by both the phenyl group and the hydroxyl oxygen.
C2-H <sub>2</sub> (CH <sub>2</sub> )	~2.25 - 2.10	Multiplet (m)	~41.7	Adjacent to two distinct groups (CH-OH and CH <sub>2</sub> -Cl), leading to complex splitting.
C3-H <sub>2</sub> (CH <sub>2</sub> -Cl)	~3.80 - 3.55	Multiplet (m)	~41.5	Deshielded by the electronegative chlorine atom.
OH	Variable (broad singlet)	Singlet (s)	N/A	Chemical shift is concentration and temperature-dependent; often exchanges with trace water.

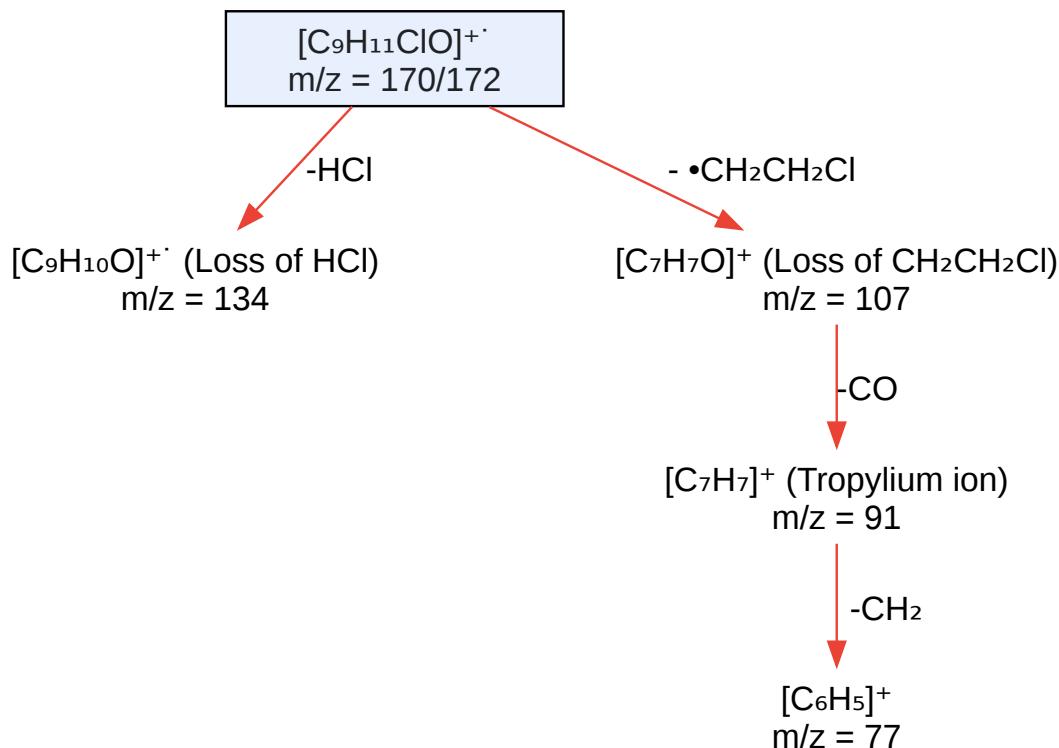
## Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **3-Chloro-1-phenylpropan-1-ol** and dissolve it in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
- Analysis: Calibrate the spectra using the TMS signal at 0 ppm. Integrate the  $^1\text{H}$  signals to confirm proton ratios. Assign all peaks according to their chemical shifts and multiplicities, comparing them to the expected values in the table above.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. It is often coupled with a chromatographic technique like Gas Chromatography (GC-MS).

**Causality:** In electron ionization (EI) MS, the molecule is ionized to form a molecular ion ( $\text{M}^{+ \cdot}$ ), which is often unstable. This ion undergoes fragmentation through predictable pathways to form more stable, smaller charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule's structure.



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Caption: Predicted major fragmentation pathways for **3-Chloro-1-phenylpropan-1-ol** in EI-MS.

Predicted Mass Spectrometry Fragments[2][10]

m/z (mass-to-charge)	Proposed Fragment	Rationale
170/172	$[\text{C}_9\text{H}_{11}\text{ClO}]^+$	Molecular ion peak. The 3:1 intensity ratio of $\text{M}^+$ to $\text{M}+2^+$ is characteristic of a compound containing one chlorine atom.
152/154	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of a water molecule, a common fragmentation for alcohols.
134	$[\text{M} - \text{HCl}]^+$	Elimination of hydrogen chloride.
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Alpha-cleavage next to the oxygen, resulting in a stable benzoyl-type cation.
91	$[\text{C}_7\text{H}_7]^+$	Formation of the highly stable tropylum cation.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, resulting from the loss of the side chain.

#### Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
- **GC Separation:**
  - **Column:** Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - **Inlet Temperature:** 250 °C.
  - **Oven Program:** Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
  - **Carrier Gas:** Helium at a constant flow of 1 mL/min.
- **MS Detection:**

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 250.
- Source Temperature: 230 °C.
- Analysis: Identify the peak corresponding to **3-Chloro-1-phenylpropan-1-ol** in the total ion chromatogram. Analyze its mass spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted table.

## Chromatographic Methods for Purity and Chiral Analysis

Chromatography is the gold standard for assessing the purity of a compound and for separating its enantiomers.

## High-Performance Liquid Chromatography (HPLC) for Purity

Reverse-phase HPLC is a robust method for quantifying the purity of the compound and detecting any non-volatile impurities.

Causality: In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds (like the analyte) are retained longer on the column. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity.

Protocol: Reverse-Phase HPLC

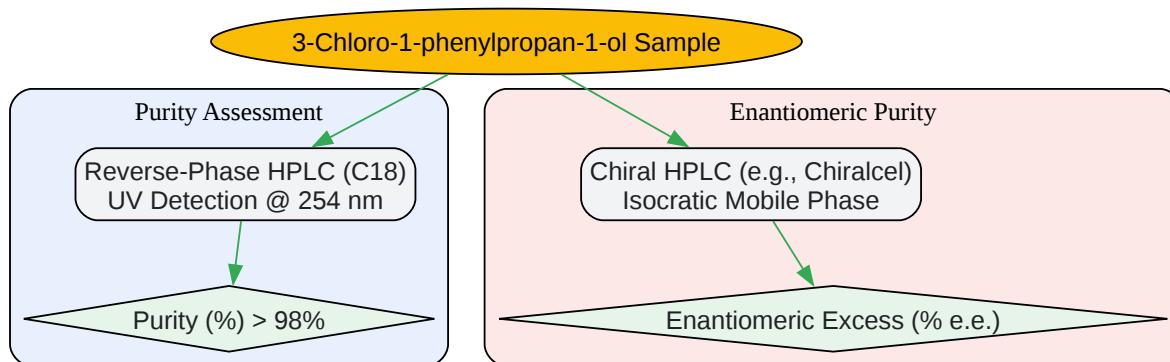
- Instrumentation: HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
  - A: Water with 0.1% Formic Acid

- B: Acetonitrile with 0.1% Formic Acid
- Gradient Program:
  - 0-2 min: 30% B
  - 2-15 min: 30% to 95% B
  - 15-18 min: 95% B
  - 18-20 min: 95% to 30% B
  - 20-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
- Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

## Chiral HPLC for Enantiomeric Purity

For pharmaceutical applications, determining the enantiomeric excess (e.e.) is critical. This requires a specialized chiral stationary phase (CSP).

Causality: A CSP contains a single enantiomer of a chiral selector that is immobilized on the support. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP. These complexes have different interaction energies, leading to different retention times and thus, separation. A patent for a related process specifies the use of a "Chiralcel OB" column, which is based on cellulose carbamate derivatives.[\[11\]](#)



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Caption: Integrated workflow for purity and chiral analysis via HPLC.

Protocol: Chiral HPLC Separation[\[11\]](#)

- Instrumentation: HPLC system with a UV detector.
- Column: Chiral column, such as a Daicel Chiralcel OB or equivalent cellulose-based column.
- Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Column Temperature: 40 °C (as specified in literature to improve peak shape).[\[11\]](#)
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
- Analysis: Inject a racemic standard first to determine the retention times of both (R) and (S) enantiomers. Then, inject the sample and integrate the peaks for each enantiomer. Calculate the enantiomeric excess using the formula:  $e.e. (\%) = [ (Area_1 - Area_2) / (Area_1 + Area_2) ] * 100$

100 (where Area<sub>1</sub> is the area of the major enantiomer and Area<sub>2</sub> is the area of the minor enantiomer).

## Conclusion

The comprehensive characterization of **3-Chloro-1-phenylpropan-1-ol** requires an integrated analytical approach. NMR and MS provide definitive structural confirmation, while reverse-phase and chiral HPLC are essential for determining chemical and stereochemical purity. The protocols and rationale detailed in this application note form a robust framework for quality control, ensuring that this critical intermediate meets the stringent requirements for pharmaceutical research and development.

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